Product packaging for Hydroxychloroquine Acid(Cat. No.:)

Hydroxychloroquine Acid

Cat. No.: B13418141
M. Wt: 365.9 g/mol
InChI Key: NGIQEFDBCXQPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Therapeutic Repurposing in Academic Research

The story of hydroxychloroquine (B89500) begins with the discovery of quinine, an active substance isolated from the bark of the Cinchona tree in 1820, which became a primary treatment for malaria. jsstd.orgrheumnow.com In the 1930s and 1940s, scientists developed synthetic alternatives, leading to the synthesis of chloroquine (B1663885). rheumnow.comorfonline.org However, due to its toxicity, a less toxic derivative, hydroxychloroquine, was synthesized in 1945 by introducing a hydroxyl group. jsstd.orgrheumnow.com It was first approved for use in the United States in 1955. mp.pl

Initially used as an antimalarial agent, researchers in the early 1950s observed its beneficial effects in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE). fpm.org.ukrheumnow.com This marked the beginning of hydroxychloroquine's therapeutic repurposing. Over the past three decades, its potential antiviral activities against a range of viruses, including HIV and influenza viruses, have been a subject of academic research. fpm.org.uk More recently, there has been a significant research focus on its potential applications in oncology. mdpi.comnih.gov

Overview of Research Paradigms and Current Academic Focus

Current academic research on hydroxychloroquine is diverse, extending beyond its original antimalarial and established antirheumatic uses. A significant area of investigation is its role as an immunomodulatory agent. nih.govnih.gov Research has shown that hydroxychloroquine can interfere with the signaling of Toll-like receptors (TLRs), which are crucial in the innate immune response. nih.govwikipedia.org Specifically, it has been found to inhibit TLR9. wikipedia.org By accumulating in acidic intracellular compartments like lysosomes, it increases the internal pH. wikipedia.orgnih.gov This alteration interferes with lysosomal enzymes and can modulate immune processes, including antigen presentation and cytokine production. nih.govnih.gov

In the field of oncology, academic studies are exploring hydroxychloroquine's potential as an adjuvant cancer therapy. mdpi.comnih.gov The primary mechanism under investigation is its ability to inhibit autophagy, a cellular process that cancer cells can use to survive. dovepress.comfrontiersin.org By blocking autophagy, hydroxychloroquine may sensitize cancer cells to conventional therapies. nih.govanticancerfund.org Research has also pointed to other anticancer effects, such as the inhibition of angiogenesis and the induction of apoptosis in cancer cells. mdpi.com

The antiviral properties of hydroxychloroquine continue to be a subject of academic inquiry. fpm.org.ukjsstd.org Proposed mechanisms of action include increasing endosomal pH, which can interfere with viral entry and replication. jsstd.org Additionally, research suggests it may interfere with the glycosylation of viral receptors. jsstd.org Prior to 2020, studies had already explored its effects on various viruses. fpm.org.uk

Detailed Research Findings

Academic research has delved into the specific molecular and cellular effects of hydroxychloroquine, providing a basis for its therapeutic applications.

Immunomodulatory Effects

In the context of autoimmune diseases, research indicates that hydroxychloroquine's mechanism involves interference with antigen processing in cells like macrophages. nih.gov By increasing the pH of lysosomes, it impairs the ability of these cells to process and present autoantigens to T-cells, thereby down-regulating the immune response. nih.gov Studies have shown it can reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF). nih.govdrugbank.com

Anticancer Research

Preclinical studies have provided a rationale for investigating hydroxychloroquine in cancer treatment. nih.gov Its ability to inhibit autophagy is a key focus. dovepress.com For instance, some studies have shown that by blocking the fusion of autophagosomes with lysosomes, it disrupts a critical survival pathway for cancer cells. frontiersin.org There is also evidence that it can affect the tumor microenvironment, including the vasculature and immune cells. nih.gov

Table 1: Selected Research Findings on Hydroxychloroquine's Mechanisms

Research Area Key Finding Investigated Mechanism Reference(s)
Immunomodulation Down-regulation of the immune response against autoantigenic peptides. Interference with antigen processing in macrophages by increasing intracellular vacuole pH. nih.gov
Immunomodulation Inhibition of pro-inflammatory cytokine production. Reduction in the release of cytokines like interleukin-1 and tumor necrosis factor. nih.govdrugbank.com
Oncology Inhibition of tumor cell survival. Disruption of autophagy by inhibiting the fusion of autophagosomes with lysosomes. dovepress.comfrontiersin.org
Oncology Sensitization of cancer cells to chemotherapy. Increased entry and reduced lysosomal sequestration of chemotherapeutic agents like doxorubicin. frontiersin.org
Virology Inhibition of viral entry and replication. Increasing endosomal pH, interfering with virus-cell fusion and glycosylation of cellular receptors. jsstd.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O3 B13418141 Hydroxychloroquine Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24ClN3O3

Molecular Weight

365.9 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid

InChI

InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25)

InChI Key

NGIQEFDBCXQPBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Hydroxychloroquine

Established Synthetic Pathways for Hydroxychloroquine (B89500)

Synthesis of Key Intermediates

The construction of the final hydroxychloroquine molecule is dependent on the efficient preparation of two primary building blocks: the heterocyclic core, 4,7-dichloroquinoline (B193633), and the aliphatic amino alcohol side chain.

4,7-Dichloroquinoline serves as a crucial intermediate for several aminoquinoline-based drugs, including chloroquine (B1663885) and hydroxychloroquine. chemicalbook.comwikipedia.orgchemicalbook.com Its synthesis typically begins with a substituted aniline. One common industrial method involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate. stackexchange.com This is followed by a high-temperature cyclization reaction, often in a high-boiling point solvent like Dowtherm A, to form the quinoline (B57606) ring system. wikipedia.orgorgsyn.org The resulting 7-chloro-4-hydroxyquinoline (B73993) is then chlorinated, commonly using phosphorus oxychloride (POCl₃), to yield the target 4,7-dichloroquinoline. chemicalbook.comstackexchange.comorgsyn.orgyoutube.com

An alternative approach is the Gould-Jacobs reaction, which also starts from 3-chloroaniline (B41212) to construct the pyridine (B92270) ring portion of the quinoline system. wikipedia.org Industrial preparation methods often focus on a three-step process starting from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, which undergoes hydrolysis, decarboxylation, and subsequent chlorination to produce 4,7-dichloroquinoline. google.com

The side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is another critical precursor. beilstein-journals.orgchemicalbook.comwipo.int While sometimes referred to by non-systematic names like "Hydroxynovaldiamine", its synthesis is a key step. cymitquimica.com A frequently cited route involves the reaction of 1-chloro-4-pentanone with 2-(ethylamino)ethanol (B46374) to create an aminoketone intermediate. stackexchange.com This intermediate, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, is then subjected to reductive amination to form the primary amine on the pentyl chain, yielding the final side chain molecule. stackexchange.comnih.gov The commercial synthesis of this side chain has been identified as a major cost driver, leading to research into more efficient, protection-free synthetic strategies. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Hydroxychloroquine Synthesis

The final and pivotal step in forming hydroxychloroquine is the covalent linkage of the 4,7-dichloroquinoline core with the amino alcohol side chain. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comresearchgate.netspringernature.com

In this reaction, the primary amine of the side chain acts as the nucleophile, attacking the C4 position of the 4,7-dichloroquinoline ring. youtube.comresearchgate.net This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. The chlorine atom at the C4 position is a good leaving group, and its displacement by the amine is more facile than the chlorine at the C7 position. researchgate.net The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.comresearchgate.netpressbooks.pub This chemoselectivity is crucial for the successful synthesis of the final product. youtube.com

Catalytic and Solvent Effects in Hydroxychloroquine Synthesis

The efficiency of the final SNAr coupling step can be significantly influenced by reaction conditions, including the choice of solvent, base, and catalyst.

Solvent Effects: The selection of a solvent is critical. Studies have shown that polar solvents are generally effective for this transformation, with ethanol (B145695) being a particularly suitable choice. nih.govdergipark.org.tr Dimethyl sulfoxide (B87167) (DMSO) has also been identified as a promoter for the SNAr reaction of chloropyridines with amines. researchgate.netacs.orgx-mol.com Research indicates that the quantity of DMSO used can be crucial, with an optimal amount leading to higher yields. researchgate.netacs.org

Catalytic and Base Effects: The reaction is often accelerated by the presence of a base. A combination of triethylamine (B128534) and potassium carbonate has been shown to facilitate the formation of hydroxychloroquine, reducing reaction times from 24-48 hours (when run neat) to less than 6 hours. nih.govgoogle.com More advanced research has explored the use of organocatalysts. For instance, 3,5-bis(trifluoromethyl)phenol (B1329299) has been demonstrated to be an effective catalyst for the SNAr reaction, delivering high yields of the corresponding aminopyridines. researchgate.netacs.orgx-mol.com

Table 1: Effect of Base and Solvent on Hydroxychloroquine Synthesis This table compiles data from various synthetic approaches to illustrate the impact of different reaction conditions.

ReactantsBase(s)SolventTemperature (°C)Time (h)YieldSource
4,7-dichloroquinoline, side chainTriethylamine, K₂CO₃Ethanol125678% researchgate.net
4,7-dichloroquinoline, side chainNoneNeat120-14024-4875-80% nih.govgoogle.com
4,7-dichloroquinoline, side chainTriethylamine, K₂CO₃Neat135Overnight- nih.gov
Chloropyridines, various amines-DMSO--High Yields researchgate.netacs.org

Continuous-Flow Synthesis Methodologies

In recent years, continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs), including hydroxychloroquine. nih.govresearchgate.netbeilstein-journals.orgnih.gov This methodology offers significant improvements in terms of efficiency, safety, and scalability. researchgate.net

Flow synthesis of hydroxychloroquine integrates the synthesis of key intermediates and the final coupling step into a telescoped process. nih.gov This often involves a combination of packed bed reactors and continuous stirred-tank reactors (CSTRs). researchgate.netnih.gov For instance, the synthesis of the side chain intermediate can be performed in a flow system using Raney-nickel as a catalyst in a CSTR under hydrogen pressure. beilstein-journals.orgnih.gov The final SNAr coupling of the side chain with 4,7-dichloroquinoline is also adapted to a CSTR to accommodate the necessary reaction time. nih.govgoogle.com

Key advantages of this approach include:

Enhanced Safety: The use of small reactor volumes allows for better control over reaction parameters and safer handling of potentially hazardous reagents and intermediates. researchgate.net

Scalability: Continuous processes can be scaled up more readily than batch processes to meet manufacturing demands. researchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Hydroxychloroquine

ParameterTraditional Batch SynthesisContinuous-Flow SynthesisSource
Methodology Stepwise reactions with isolation of intermediates.Integrated, telescoped process in reactors (CSTR, Packed Bed). nih.govgoogle.com
Reaction Time (Final Step) 24-48 hours (neat)< 6 hours (with base) nih.govgoogle.com
Overall Yield Lower due to multiple steps and purification losses.52% improvement over commercial batch process reported. researchgate.netnih.gov
Safety Larger volumes of reagents and intermediates handled at once.Smaller volumes, better temperature and pressure control. researchgate.net
Key Features Employs protection-deprotection strategies.Eliminates protection groups, uses heterogeneous catalysts. nih.govgoogle.com

Enantioselective Synthesis and Chiral Resolution of Hydroxychloroquine

Hydroxychloroquine is a chiral molecule, existing as (R) and (S) enantiomers. The separation and synthesis of these individual stereoisomers are crucial for investigating their distinct pharmacological and toxicological profiles. nih.gov Clinically, hydroxychloroquine is administered as a racemic mixture, but research has shown that the two enantiomers can have different biological activities and metabolic fates. nih.govresearchgate.net

A common strategy for obtaining the enantiomers of hydroxychloroquine involves chiral resolution of a key racemic intermediate, 2-[(4-aminopentyl)ethylamino]-ethanol. google.com This process separates the two enantiomers, which are then used to synthesize the corresponding (R)- and (S)-hydroxychloroquine.

Synthesis of (R)-Hydroxychloroquine Enantiomer

The synthesis of (R)-hydroxychloroquine is achieved through a process that begins with the chiral resolution of a racemic amine intermediate. nih.gov One established method involves the use of a chiral resolving agent, such as R-(-)-mandelic acid, to selectively crystallize the desired diastereomeric salt. nih.gov

The general synthetic route can be summarized as follows:

Resolution of the intermediate: The racemic 2-[(4-aminopentyl)ethylamino]ethanol is treated with R-(-)-mandelic acid. This forms two diastereomeric salts. Due to their different physical properties, the (R)-amine-(R)-mandelate salt can be separated by fractional crystallization. nih.gov

Liberation of the chiral amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free (R)-2-[(4-aminopentyl)ethylamino]ethanol. nih.gov

Condensation: The final step involves the condensation of the purified (R)-amine intermediate with 4,7-dichloroquinoline. This reaction, typically carried out at elevated temperatures in the presence of a base like triethylamine and potassium carbonate, yields (R)-hydroxychloroquine. nih.govgoogle.com

This enantioselective synthesis allows for the production of (R)-hydroxychloroquine with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). nih.gov

Synthesis of (S)-Hydroxychloroquine Enantiomer

The synthesis of the (S)-enantiomer of hydroxychloroquine mirrors the strategy used for the (R)-enantiomer, with the key difference being the use of the opposite enantiomer of the chiral resolving agent. google.com

The synthetic pathway involves:

Resolution of the intermediate: Racemic 2-[(4-aminopentyl)ethylamino]ethanol is reacted with S-(+)-mandelic acid. nih.govgoogle.com This results in the formation of two diastereomeric salts, from which the (S)-amine-(S)-mandelate salt is selectively crystallized and separated. nih.gov

Liberation of the chiral amine: The purified diastereomeric salt is treated with a base to yield the enantiomerically pure (S)-2-[(4-aminopentyl)ethylamino]ethanol. nih.gov

Condensation: The (S)-amine is then condensed with 4,7-dichloroquinoline to produce (S)-hydroxychloroquine. nih.govgoogle.com

Similar to the (R)-enantiomer, this method provides (S)-hydroxychloroquine with a high degree of enantiomeric purity. nih.gov The successful separation and synthesis of both enantiomers have been confirmed through techniques like chiral High-Performance Liquid Chromatography (HPLC). biorxiv.org

Table 1: Reagents and Conditions for Enantioselective Synthesis

Step Reagent(s) Conditions Product
(R)-Enantiomer Synthesis
Resolution R-(-)-Mandelic acid, 2-propanol Recrystallization (R)-amine-(R)-mandelate salt
Amine Liberation Sodium hydroxide, tert-butyl methyl ether 2 hours (R)-2-[(4-aminopentyl)ethylamino]ethanol
Condensation 4,7-dichloroquinoline, TEA, K2CO3 135 °C, 24 hours (R)-Hydroxychloroquine
(S)-Enantiomer Synthesis
Resolution S-(+)-Mandelic acid, 2-propanol Crystallization (S)-amine-(S)-mandelate salt
Amine Liberation Sodium hydroxide, tert-butyl methyl ether 2 hours (S)-2-[(4-aminopentyl)ethylamino]ethanol
Condensation 4,7-dichloroquinoline, TEA, K2CO3 135 °C, 24 hours (S)-Hydroxychloroquine

Synthesis of Deuterium-Labeled Hydroxychloroquine and its Metabolites

The synthesis of deuterium-labeled hydroxychloroquine and its metabolites is a valuable tool in pharmacokinetic and metabolic studies. jocpr.comhwb.gov.in The incorporation of deuterium (B1214612), a stable isotope of hydrogen, allows for the differentiation of the drug and its metabolites from their endogenous counterparts using mass spectrometry. hwb.gov.innih.gov This aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. hwb.gov.in

A common method for preparing deuterated hydroxychloroquine involves the use of deuterated reagents in the synthetic pathway. jocpr.com For instance, [2H5] hydroxychloroquine has been synthesized. jocpr.com The synthesis of deuterium-labeled metabolites, such as desethylhydroxychloroquine, has also been described. jocpr.com These labeled compounds can serve as internal standards in analytical methods to accurately quantify the drug and its metabolites in biological samples. nih.gov The deuterium enrichment in these synthesized compounds is typically high, often exceeding 98%. jocpr.com

Biotransformational Approaches for Novel Hydroxychloroquine Derivatives

Biotransformation utilizes microorganisms, such as filamentous fungi, to act as microbial models of mammalian drug metabolism, facilitating the production of novel derivatives. nih.govresearchgate.net This approach can generate metabolites that are also produced in the human body, allowing for their isolation and further study. nih.gov

In the case of hydroxychloroquine, biotransformation studies have been conducted using fungal species like Cunninghamella echinulata var. elegans. nih.govresearchgate.net This microorganism has been shown to efficiently metabolize hydroxychloroquine into a new derivative. The identified biotransformation pathways include N-dealkylation, elimination of the 7-chloro group, and reduction of the quinoline ring system. nih.gov

One significant metabolite produced through this method is 4-(1,2,3,4-tetrahydroquinolin-4-ylamino)pentan-1-ol (HCQ-M). nih.gov The generation of such derivatives through biotransformation is an important strategy for discovering new bioactive compounds and for investigating the metabolic profile of the parent drug. nih.govresearchgate.net

Molecular Mechanisms of Action of Hydroxychloroquine

Lysosomotropic Mechanism and pH Modulation

The lysosomotropic nature of hydroxychloroquine (B89500) is central to its mechanism of action. oup.com As a weak base, it readily crosses cellular membranes in its unprotonated state and accumulates in acidic intracellular compartments, most notably lysosomes. mdpi.comfda.gov

Accumulation and Proton Trapping in Acidic Organelles

Hydroxychloroquine, being lipophilic, can diffuse across the lysosomal membrane into the acidic lumen. nih.gov Inside the lysosome, the low pH environment (typically around 4.5-5.0) leads to the protonation of the HCQ molecule. nih.govnih.gov This process, known as proton trapping, converts HCQ into a charged, less membrane-permeable form, effectively trapping it within the organelle. oup.comfrontiersin.org This accumulation can result in lysosomal concentrations of HCQ that are 100 to 1000 times higher than in the extracellular environment. oup.com

This significant accumulation within lysosomes is a key factor in its pharmacological effects. The sequestration of HCQ in these acidic organelles contributes to its long half-life in the body, which can be around 40-50 days. nih.govoup.com

Alteration of Intracellular pH Gradients

The trapping of protons by hydroxychloroquine within lysosomes leads to a gradual increase in the intralysosomal pH, making the organelle more alkaline. mdpi.comdrugbank.com This disruption of the normal acidic environment of the lysosome has profound consequences for cellular function. The maintenance of a steep pH gradient between the lysosome and the cytosol is crucial for various cellular processes, and its alteration by HCQ is a primary mechanism of its action. nih.gov

Cellular CompartmentNormal pHpH after Hydroxychloroquine Treatment
Lysosome~4.5 - 5.0Increased (more alkaline)
Cytosol~7.2Can become more acidic

This table illustrates the general effect of hydroxychloroquine on the pH of cellular compartments. The exact pH change can vary depending on the cell type and the concentration of hydroxychloroquine.

Impact on Lysosomal Enzyme Activity

Many of the hydrolytic enzymes residing within lysosomes are acid hydrolases, meaning they function optimally in the acidic environment of the lysosome. oup.comresearchgate.net The elevation of lysosomal pH by hydroxychloroquine leads to the inhibition of these enzymes. wikipedia.orgfrontiersin.org This impairment of enzymatic activity disrupts the primary function of the lysosome, which is the degradation of macromolecules, cellular debris, and pathogens. nih.gov For instance, the activity of proteases like cathepsins, which have acidic pH optima, can be significantly reduced. oup.com

Modulation of Autophagic Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.govmdpi.com Hydroxychloroquine has been shown to be a potent inhibitor of this pathway. frontiersin.orgnih.gov

Inhibition of Autophagosome-Lysosome Fusion

A critical step in the autophagic process is the fusion of the autophagosome with the lysosome. nih.govresearchgate.net Research has demonstrated that hydroxychloroquine can impair this fusion process. mdpi.comrug.nl The accumulation of HCQ and the subsequent increase in lysosomal pH are believed to be the primary reasons for this inhibition. frontiersin.orgmdpi.com This blockade prevents the delivery of the autophagosomal cargo to the lysosomal enzymes for degradation. researchgate.net Consequently, autophagosomes accumulate within the cell. mdpi.comfrontiersin.org

Step in AutophagyEffect of Hydroxychloroquine
Autophagosome FormationUnaffected or may be induced
Autophagosome-Lysosome FusionInhibited
Degradation of Autolysosomal ContentImpaired

This interactive table summarizes the key effects of hydroxychloroquine on the stages of the autophagic pathway.

Regulation of Autophagic Flux

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their degradation in lysosomes. nih.gov By inhibiting the fusion of autophagosomes with lysosomes and impairing the degradative capacity of the lysosomes, hydroxychloroquine effectively blocks autophagic flux. researchgate.netrug.nl This disruption leads to the accumulation of autophagic vesicles and undigested cellular material. frontiersin.org The inhibition of this crucial cellular recycling pathway is thought to contribute to the therapeutic effects of hydroxychloroquine in various diseases. nih.gov

Interaction with Nucleic Acids

Hydroxychloroquine has been shown to interact with nucleic acids, which is considered a significant aspect of its mechanism of action. nih.govresearchgate.net This interaction can occur through various modalities and has implications for several cellular pathways.

Direct Binding to Double-Stranded DNA

Research has demonstrated that hydroxychloroquine can directly bind to double-stranded DNA (dsDNA). nih.govacs.org The nature of this binding is complex and appears to be dependent on the concentration of the drug. nih.govresearchgate.netacs.org

At lower concentrations, hydroxychloroquine has been observed to bind to the minor groove of the DNA double helix. nih.govresearchgate.netacs.org This mode of interaction is influenced by the DNA sequence, with a preference for AT-rich regions. nih.govrsc.org Molecular dynamics simulations suggest that this binding involves the formation of hydrogen bonds between the drug and the nucleobases within the minor groove. rsc.org

At higher concentrations, hydroxychloroquine can switch its binding mode to intercalation. nih.govresearchgate.netacs.org In this modality, the planar aromatic ring system of the hydroxychloroquine molecule inserts itself between the base pairs of the DNA. This intercalation can lead to structural distortions of the DNA helix and can interfere with processes such as DNA replication and transcription. researchgate.netnih.gov Some studies suggest that in GC-rich DNA sequences, both major groove binding and intercalation are favorable binding modes. nih.gov

Binding ModalityDrug ConcentrationPreferred DNA Sequence
Minor Groove Binding LowAT-rich
Intercalation HighGC-rich (along with major groove binding)

Interaction with RNA Structures

In addition to DNA, hydroxychloroquine also interacts with RNA. rsc.orgnih.gov The binding of hydroxychloroquine to RNA has been studied, and it has been shown to bind to various forms of RNA, including single- and double-stranded RNA. nih.govbiorxiv.org This interaction can potentially disrupt the function of RNA molecules involved in various cellular processes.

Inhibition of Nucleic Acid-Sensing Pathways (e.g., TLR7, TLR9, cGAS-STING)

A crucial aspect of hydroxychloroquine's immunomodulatory effects is its ability to inhibit nucleic acid-sensing pathways. These pathways, including Toll-like receptor 7 (TLR7), Toll-like receptor 9 (TLR9), and the cGAS-STING pathway, are involved in the innate immune response to foreign and self-nucleic acids.

TLR7 and TLR9: These receptors are located in endosomes and recognize single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. nih.govnih.gov Hydroxychloroquine, by accumulating in endosomes and increasing the pH, is thought to interfere with the binding of nucleic acids to TLR7 and TLR9, thereby inhibiting their activation. nih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons. nih.gov

cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key sensor of cytosolic DNA. frontiersin.org Upon binding to dsDNA in the cytoplasm, cGAS produces a second messenger, cGAMP, which activates STING and triggers a downstream signaling cascade leading to the production of type I interferons. nih.govfrontiersin.org Hydroxychloroquine has been shown to block the binding of dsDNA to cGAS, thus attenuating the activation of the STING pathway. nih.gov

PathwaySensorLigandEffect of Hydroxychloroquine
TLR7 Toll-like receptor 7ssRNAInhibition
TLR9 Toll-like receptor 9CpG DNAInhibition
cGAS-STING cGASdsDNAInhibition

Effects on Membrane Dynamics and Stability

Hydroxychloroquine exerts significant influence on the structure and function of cellular membranes by altering the organization of specific microdomains. These domains, enriched in certain lipids and proteins, are crucial for various cellular processes, including signal transduction and protein trafficking.

Research has demonstrated that hydroxychloroquine directly perturbs the integrity of monosialotetrahexosylganglioside (GM1) lipid rafts. These specialized membrane microdomains are critical for organizing signaling molecules at the cell surface. By acting as an anesthetic-like compound, HCQ disrupts the ordered environment of these GM1-containing rafts. This disruption can interfere with the spatial organization and clustering of membrane-associated proteins, thereby affecting their downstream signaling functions.

In addition to its effects on lipid rafts, hydroxychloroquine also modulates domains rich in phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phosphoinositide. Studies have shown that HCQ can disrupt PIP2 domains and their ability to cluster and sequester certain proteins. Given that PIP2 is a critical regulator of a wide array of ion channels, transporters, and cytoskeletal dynamics, its modulation by HCQ represents a significant mechanism of cellular interference.

Influence on Cellular Signaling Pathways

Hydroxychloroquine's immunomodulatory and anti-inflammatory properties are largely attributed to its ability to interfere with critical cellular signaling pathways. These include pathways initiated by pattern recognition receptors, those dependent on intracellular ion concentrations, and those involving reactive oxygen species.

A primary mechanism of action for hydroxychloroquine is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR3, TLR7, TLR8, and TLR9. researchgate.netnih.gov These receptors are crucial for detecting nucleic acids from pathogens and endogenous sources, triggering innate immune responses. HCQ interferes with TLR signaling through at least two distinct mechanisms:

Inhibition of TLR Maturation: As a weak base, HCQ accumulates in acidic organelles like endolysosomes, raising their internal pH. researchgate.netnih.gov This alkalinization prevents the necessary proteolytic cleavage and maturation of TLR7 and TLR9, which is a prerequisite for their activation. researchgate.netmedrxiv.orgnih.govresearchgate.net Studies in human primary plasmacytoid dendritic cells (pDCs) have shown that HCQ treatment leads to the accumulation of full-length, unprocessed TLR7, thereby inhibiting its function. medrxiv.orgnih.govresearchgate.net

Interference with Ligand Binding: HCQ can directly bind to nucleic acids (DNA and RNA). researchgate.netnih.gov This interaction is thought to physically hinder the binding of these ligands to their respective TLRs within the endosome, thus preventing the initiation of the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. nih.gov

Research has specifically highlighted HCQ's ability to down-regulate TLR9 expression in dendritic cells, impairing their maturation and migration, which contributes to its therapeutic effects in conditions like rheumatoid arthritis. nih.govbohrium.comnih.gov

Table 1: Mechanisms of Hydroxychloroquine on TLR Signaling
Affected TLRsMechanism of InhibitionCellular Consequence
TLR3, TLR7, TLR8, TLR9Increases endosomal pH, inhibiting proteolytic maturation (especially TLR7/9).Reduced activation of plasmacytoid dendritic cells and other immune cells. nih.govmedrxiv.org
TLR7, TLR9Directly binds to RNA/DNA ligands, preventing interaction with the receptor.Decreased production of type I interferons (IFN-α) and other pro-inflammatory cytokines. nih.gov
TLR9Down-regulates TLR9 expression in dendritic cells.Inhibition of dendritic cell maturation and migration. nih.govbohrium.comnih.gov

Hydroxychloroquine significantly interferes with intracellular calcium (Ca²⁺) signaling, a ubiquitous and critical pathway for activating a multitude of cellular functions, including T-cell activation. Studies have shown that HCQ inhibits the mobilization of calcium from intracellular stores, particularly the endoplasmic reticulum (ER). ashpublications.orgnih.gov

The mechanism involves a reduction in the size of thapsigargin-sensitive intracellular calcium stores. ashpublications.orgnih.gov Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, and its ability to release calcium is dependent on the amount of calcium stored in the ER. By diminishing these stores, HCQ blunts the Ca²⁺ release triggered by T-cell receptor (TCR) activation. ashpublications.orgnih.gov This disruption of calcium signaling provides a mechanism for the immunomodulatory properties of HCQ that is distinct from its effects on antigen processing. nih.gov At high concentrations, HCQ can lead to a complete inhibition of the intracellular calcium response following receptor activation. ashpublications.org

A novel mechanism of action for hydroxychloroquine involves the inhibition of the endosomal NADPH oxidase (NOX) enzyme complex, specifically NOX2. nih.govbmj.com This enzyme is a key source of reactive oxygen species (ROS), which act as signaling molecules in various inflammatory and prothrombotic pathways.

HCQ does not directly inhibit the enzyme's catalytic activity but rather interferes with the proper assembly of the NOX2 complex. It achieves this by inhibiting the translocation of the catalytic subunit, gp91phox, into the endosomal membrane where it would normally become active. nih.govbmj.com By preventing the assembly of functional endosomal NOX2, HCQ effectively abrogates the downstream signaling induced by stimuli such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and antiphospholipid antibodies. nih.govbmj.com This inhibition of NOX2-mediated ROS production may explain many of the anti-inflammatory and antithrombotic effects observed with HCQ treatment. nih.govbmj.com

PI3K/Akt/mTOR Pathway Interactions

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and autophagy. mdpi.commdpi.com Research has demonstrated that hydroxychloroquine can modulate this pathway, thereby influencing these fundamental cellular functions.

One of the key findings is that hydroxychloroquine treatment can activate the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This activation is significant because the PI3K/Akt/mTOR pathway is a known inhibitor of autophagy, a cellular process of degradation and recycling of cellular components. nih.govnih.gov Studies have shown that in cellular and animal models of preeclampsia, a condition associated with placental oxidative stress, the PI3K/Akt/mTOR pathway is inhibited. nih.gov However, treatment with hydroxychloroquine was found to activate this pathway, leading to an inhibition of excessive autophagy and a reduction in oxidative stress-related injury. nih.govresearchgate.netnih.gov The effects of hydroxychloroquine on this pathway were diminished when a PI3K inhibitor was used, confirming the drug's mechanism of action through this specific signaling cascade. nih.govresearchgate.net

Table 1: Effect of Hydroxychloroquine on PI3K/Akt/mTOR Pathway Components

ComponentEffect of Hydroxychloroquine TreatmentDownstream EffectReference
PI3K ActivationInhibition of autophagy nih.govresearchgate.net
Akt ActivationInhibition of autophagy nih.govresearchgate.net
mTOR ActivationInhibition of autophagy nih.govresearchgate.net

Effects on Transcriptional Activity and Gene Expression

Hydroxychloroquine exerts significant influence at the level of the cell nucleus by altering transcriptional activity and modifying the expression of a wide array of genes. nih.gov These alterations are central to its immunomodulatory and other therapeutic effects.

Studies have revealed that transcriptional plasticity is a primary mechanism by which cancer cells can evolve resistance to hydroxychloroquine. nih.gov In these resistant cells, transcriptomic analysis showed substantial changes, including the upregulation of genes involved in glycolysis, exocytosis, and chromosome condensation, and the downregulation of genes related to translation and apoptosis. nih.gov

In the context of the immune system, hydroxychloroquine has been shown to prevent the enhanced expression of genes that encode for pro-inflammatory cytokines, such as interleukin-1α (IL-1α) and IL-1β. cell.com Furthermore, pathway analysis of differentially expressed genes has revealed that hydroxychloroquine treatment leads to a substantial downregulation of genes associated with inflammatory responses, including interferon-stimulated genes. cell.com This modulation of gene expression is linked to epigenetic changes, specifically the suppression of histone 3 lysine 27 acetylation and histone 3 lysine 4 trimethylation of inflammation-related genes. cell.com

Research in animal models of obesity has also demonstrated that hydroxychloroquine can regulate the expression of genes involved in lipid metabolism. frontiersin.org Specifically, it was found to downregulate the mRNA expression of key genes and enzymes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), carbohydrate-responsive element-binding protein (ChREBP), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). frontiersin.org

However, the effect of hydroxychloroquine on gene expression is not always consistent across all contexts. For instance, one study on patients with primary antiphospholipid syndrome found that treatment with hydroxychloroquine had no significant effect on the relative gene expression of proteins involved in NETosis, such as PADI4, ELANE, and MPO. ashpublications.org Additionally, in mouse models, hydroxychloroquine was found to decrease the mRNA expression of interleukin-1beta and corticotropin-releasing hormone (Crh) in the hippocampus, and brain-derived neurotrophic factor (Bdnf) in both the hippocampus and amygdala. researchgate.net

Table 2: Selected Genes and Pathways Modulated by Hydroxychloroquine

Gene/PathwayEffect of HydroxychloroquineBiological ContextReference
Inflammatory Response Genes (e.g., IFN-stimulated genes) DownregulationImmune Response cell.com
IL-1α, IL-1β Prevents enhanced expressionImmune Response cell.com
Lipogenesis Genes (SREBP-1c, ChREBP, FAS, ACC) DownregulationHepatic Steatosis frontiersin.org
Glycolysis, Exocytosis Genes UpregulationCancer Cell Resistance nih.gov
Translation, Apoptosis Genes DownregulationCancer Cell Resistance nih.gov
Bdnf, Crh, IL-1β (in brain) DownregulationMouse Brain researchgate.net

Modulation of Post-Translational Modifications (e.g., Protein Glycosylation)

Post-translational modifications (PTMs) are crucial for the structure and function of proteins, with glycosylation being one of the most common and important types. nih.govcreative-biolabs.comnih.gov Glycosylation involves the attachment of sugar moieties to proteins and plays a vital role in protein folding, stability, and cell-to-cell interactions. researchgate.netmdpi.com Evidence suggests that hydroxychloroquine can interfere with this critical cellular process.

One of the proposed mechanisms for the antiviral activity of hydroxychloroquine is its ability to inhibit the glycosylation of cellular receptors that viruses use for entry. nih.gov For example, early in vitro studies suggested that hydroxychloroquine could limit the entry of SARS-CoV-2 into cells by interfering with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This action is thought to occur by raising the pH of endosomes, which can disrupt the function of enzymes involved in the glycosylation process. nih.gov

The effects on glycosylation are not limited to hydroxychloroquine, as its parent compound, chloroquine (B1663885), has also been shown to inhibit the glycosylation of viral particles. nih.gov In studies involving the human immunodeficiency virus (HIV), chloroquine was found to inhibit viral replication and glycosylation in a dose-dependent manner. nih.gov

Furthermore, computational modeling has been used to investigate the interaction between hydroxychloroquine and glycosylated proteins. A study focusing on the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1), which is often overexpressed in cancer, modeled its interaction with hydroxychloroquine. nih.gov The results indicated that the presence of N-glycans on the enzyme does not prevent the binding of hydroxychloroquine, suggesting that the drug can target both glycosylated and non-glycosylated forms of the protein. nih.gov

Cellular Pharmacokinetics and Disposition of Hydroxychloroquine

Cellular Uptake Mechanisms

The entry of Hydroxychloroquine (B89500) into the cell is primarily a passive process, driven by its ability to cross lipid membranes, which is then followed by a powerful trapping mechanism within acidic organelles. nih.govoup.com

Hydroxychloroquine is a hallmark lysosomotropic agent, meaning it preferentially accumulates in lysosomes. nih.govbiorxiv.org This phenomenon, known as ion trapping, is a direct consequence of the significant pH gradient between the neutral cytoplasm (pH ~7.4) and the acidic interior of lysosomes (pH ~4.5-5.0). nih.govfrontiersin.org The un-ionized, lipid-soluble form of HCQ can freely diffuse across the lysosomal membrane into the organelle. oup.comnih.gov Once inside the acidic environment, the molecule becomes protonated (ionized). wikipedia.orgnih.gov This charged form is significantly less membrane-permeable and is effectively "trapped" within the lysosome. nih.govnih.gov This continuous trapping process allows for the accumulation of Hydroxychloroquine inside lysosomes at concentrations that can be up to 1,000 times higher than in the extracellular environment. wikipedia.orgnih.gov

The initial step of cellular uptake involves the passive diffusion of Hydroxychloroquine across the plasma membrane. nih.govyoutube.com Its lipophilic (fat-soluble) nature allows it to easily pass through the lipid bilayer of the cell membrane without the need for specific transporters. wikipedia.orgacs.org The neutral, un-ionized form of the drug is the primary species that permeates the membrane, despite being less abundant at physiological pH. nih.govacs.org This rapid partitioning into the cell is the prerequisite for its subsequent sequestration into acidic vesicles. nih.gov

Intracellular Distribution and Organelle Sequestration

Once inside the cell, Hydroxychloroquine does not distribute evenly. Instead, it is overwhelmingly sequestered within specific acidic organelles, a process that has significant consequences for the cell's internal environment and function.

The primary sites of Hydroxychloroquine sequestration are the lysosomes and, to a lesser extent, other acidic vesicles like endosomes and the Golgi apparatus. wikipedia.orgnih.govoup.com The ion trapping mechanism described above is the principal driver for this massive accumulation. nih.govnih.gov By concentrating in these organelles, HCQ raises their internal pH, a process known as lysosomal alkalinization. wikipedia.orgnih.gov This change in pH can inhibit the function of various pH-dependent lysosomal enzymes, such as acid proteases, which are crucial for cellular degradation processes. wikipedia.orgresearchgate.net

The substantial accumulation of Hydroxychloroquine within lysosomes induces a state of "lysosomal stress". nih.gov This stress triggers two significant cellular responses: lysosomal swelling and the activation of a master regulator of lysosomal production called Transcription Factor EB (TFEB). nih.govnih.gov

When activated by lysosomal stress, TFEB translocates from the lysosomal surface to the nucleus. nih.govmountainscholar.org In the nucleus, it stimulates the expression of genes involved in lysosomal biogenesis, effectively telling the cell to create more lysosomes. nih.govnih.govresearchgate.net This process, combined with the physical swelling of existing lysosomes due to drug accumulation, increases the total lysosomal volume within the cell. nih.govnih.gov This creates a positive feedback loop where HCQ promotes an increase in the very compartments it accumulates in, thereby enhancing its own cellular uptake and sequestration over time. nih.govmountainscholar.org Studies have shown that treatment with HCQ significantly increases TFEB activity in the nucleus and enriches the expression of TFEB-associated genes. nih.govresearchgate.net

Tissue-Specific Distribution and Accumulation in Pre-clinical Models

In pre-clinical animal models, the cellular affinity of Hydroxychloroquine translates to a wide but uneven distribution throughout the body, with marked accumulation in specific tissues. medrxiv.orgnih.gov

Due to its extensive sequestration in tissues, Hydroxychloroquine has a very large volume of distribution. nih.govnih.gov Studies in various animal models, including rats, mice, and macaques, have consistently shown that HCQ concentrates highly in organs such as the liver, spleen, kidney, and lungs. nih.govnih.govfrontiersin.org Concentrations in these tissues are significantly higher than those found in plasma. nih.gov For example, in rats, the order of concentration from greatest to least is often observed as liver > lung > kidney > heart. nih.gov

Binding to melanin (B1238610) is another key factor in its tissue distribution, leading to exceptionally high accumulation in pigmented tissues like the uvea of the eye. nih.govfrontiersin.orgnih.gov This affinity for melanin is thought to contribute to the long-term retention of the drug in the body. nih.govfrontiersin.org The table below summarizes findings on HCQ tissue distribution from a study in mice.

TissueMean Concentration (ng/mL or ng/g)
Whole Blood~720 ng/mL (at 3h post-dose)
LiverHighest concentration among organs
LungLower than liver
KidneyLower than lung
Subcutaneous TumorLowest among measured tissues
Data derived from a pre-clinical study in mice following a single oral dose, illustrating the relative distribution of Hydroxychloroquine. biorxiv.org

Extended daily dosing in rat models has shown that HCQ concentrations can continue to increase in tissues like the spleen, kidney, and liver over several months, highlighting the profound and long-term nature of its tissue accumulation. nih.gov

Stereoselective Cellular Disposition of Hydroxychloroquine Enantiomers

Hydroxychloroquine is a chiral drug administered as a racemic mixture of two enantiomers: (R)-hydroxychloroquine and (S)-hydroxychloroquine. Research has demonstrated that the disposition of these enantiomers within the body is stereoselective, meaning they are absorbed, distributed, metabolized, and excreted differently. This differential handling is evident at the cellular level and is influenced by stereoselective plasma protein binding, tissue accumulation, and metabolism. nih.govnih.govuq.edu.au

Studies on the distribution of hydroxychloroquine enantiomers in human blood have revealed significant differences between in vivo (within a living organism) and in vitro (in a controlled environment) conditions. In vitro incubations of separated blood cells with racemic hydroxychloroquine show high concentrations of both enantiomers in leukocytes, with an R:S ratio near unity, indicating a lack of stereoselectivity in uptake by isolated cells. nih.gov However, in vivo observations show that cellular uptake into blood cells is stereoselective, with an R:S ratio of approximately 2, indicating a higher concentration of the (R)-enantiomer. nih.gov This in vivo stereoselectivity is complemented by differences in plasma protein binding; the (R)-enantiomer has a higher unbound fraction in plasma compared to the (S)-enantiomer. scielo.br Specifically, the unbound fraction of (R)-hydroxychloroquine in plasma is approximately 0.63, while it is 0.36 for (S)-hydroxychloroquine. scielo.br

Tissue distribution also exhibits enantioselectivity. Pre-clinical studies in animal models have provided insight into this phenomenon. In rats administered racemic hydroxychloroquine, the metabolism was found to be stereoselective, with R/S ratios greater than 1 for the parent drug in blood and various tissues, indicating a prevalence of the (R)-enantiomer. nih.gov Conversely, the R/S ratios for its metabolites were less than 1. nih.gov A study in rabbits found that the (R)-enantiomer stereoselectively accumulates in ocular tissue, a key consideration given the potential for retinal toxicity with long-term use. biorxiv.org This is in contrast to the related compound chloroquine (B1663885), where the R(-) enantiomer also shows greater sequestration in ocular tissues. nih.gov

The stereoselective disposition appears to be primarily driven by enantioselective metabolism and renal clearance rather than absorption. uq.edu.au Studies have shown that the fractions of the dose absorbed for both enantiomers are similar. uq.edu.au However, the (S)-enantiomer of hydroxychloroquine is preferentially excreted by the kidneys compared to the (R)-enantiomer. nih.gov

Table 1: Summary of Stereoselective Disposition of Hydroxychloroquine Enantiomers
Pharmacokinetic Parameter(R)-Hydroxychloroquine(S)-HydroxychloroquineKey Findings
In Vivo Blood Cell Accumulation (R:S Ratio)Higher ConcentrationLower ConcentrationThe in vivo ratio in blood cells is approximately 2:1. nih.gov
Plasma Protein Binding (Unbound Fraction)Higher Unbound Fraction (~0.63)Lower Unbound Fraction (~0.36)S-HCQ displays a higher affinity for plasma proteins. scielo.br
Ocular Tissue Accumulation (in rabbits)Preferential AccumulationLower AccumulationThe R/S ratio in ocular tissue was found to be 60/40 after administration of the racemate. biorxiv.org
Metabolism (in rats)Slower MetabolismFaster MetabolismThe R/S ratio for the parent drug in tissues is >1. nih.gov
Renal ExcretionLower Excretion RatePreferential ExcretionThe S(+) enantiomer is excreted by the kidneys preferentially. nih.gov
Oral AbsorptionNot Significantly DifferentNot Significantly DifferentAbsorption of hydroxychloroquine is not considered enantioselective. uq.edu.au

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Pre-clinical Research

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.com In pre-clinical research, PBPK models for hydroxychloroquine are developed using a "bottom-up" approach, integrating data from in vitro experiments and animal studies to simulate the drug's behavior. mdpi.comnih.gov These models are valuable tools for understanding the complex and extensive tissue distribution of hydroxychloroquine and for translating pre-clinical findings to human scenarios. nih.gov

The development of a PBPK model for hydroxychloroquine in a pre-clinical context involves several key components. A whole-body PBPK model is structured as a series of compartments representing different organs and tissues, connected by blood flow. nih.gov Key physicochemical properties of the drug (e.g., lipophilicity, pKa) and physiological parameters of the animal species (e.g., organ volumes, blood flow rates) are incorporated. scielo.brnih.gov Data from pre-clinical experiments are essential for parameterizing and validating these models. For instance, in vitro assays using Caco-2 cells can provide data on intestinal permeability, while experiments with liver microsomes or recombinant enzymes help to quantify metabolic pathways and rates. frontiersin.orgnih.gov

A significant focus of pre-clinical PBPK modeling for hydroxychloroquine has been to accurately describe its extensive tissue distribution and sequestration, particularly its lysosomotropic nature (accumulation in lysosomes). nih.gov One such model, developed and validated in mice, was specifically designed to describe tissue-specific absorption and lysosome-specific sequestration. nih.gov This model aimed to capture key features like melanin binding to investigate retinal distribution and lysosomal uptake kinetics to understand intracellular pharmacokinetics at the site of action. nih.gov

Furthermore, animal tissue distribution studies are crucial for refining PBPK models. Data on hydroxychloroquine concentrations in the plasma and various tissues (e.g., lung, liver) from studies in species like monkeys have been used to develop and update permeability-limited models. frontiersin.orgnih.gov These models provide a more detailed and mechanistic description of drug distribution into specific tissues. By integrating such pre-clinical data, PBPK models can simulate drug exposure in various tissues, which is particularly important for a drug like hydroxychloroquine that accumulates extensively outside of the bloodstream. nih.govfrontiersin.org These validated pre-clinical models can then be scaled allometrically to predict pharmacokinetic profiles in humans, guiding early-phase clinical trial design. nih.gov

Table 2: Features and Applications of Pre-clinical PBPK Models for Hydroxychloroquine
Model FeatureDescriptionPre-clinical Data Input ExamplesApplication in Research
Whole-Body StructureRepresents individual organs/tissues as compartments linked by physiological blood flow. nih.govAnimal-specific organ weights and blood flow rates (e.g., from mice, monkeys). nih.govfrontiersin.orgTo simulate the overall distribution and elimination of the drug throughout the body. mdpi.com
Mechanistic AbsorptionModels like the Advanced Dissolution, Absorption, and Metabolism (ADAM) model simulate transit and absorption in the gastrointestinal tract. frontiersin.orgIn vitro Caco-2 cell permeability data; solubility and dissolution data. frontiersin.orgTo predict the rate and extent of oral absorption and identify factors influencing it. frontiersin.org
Tissue DistributionPermeability-limited models describe the rate of drug entry into and exit from tissues. frontiersin.orgnih.govIn vivo tissue concentration data from animal studies (e.g., monkeys). nih.govTo predict drug concentrations in specific tissues of interest, such as the lung or eye. nih.govfrontiersin.org
Lysosomal SequestrationIncorporates pH-trapping mechanisms to model the extensive accumulation of the basic drug in acidic lysosomes. nih.govDrug pKa; cellular and lysosomal pH values; in vitro cell uptake data. scielo.brnih.govTo understand intracellular pharmacokinetics and the disconnect between blood and tissue concentrations. nih.gov
Metabolism and ClearanceUses enzyme kinetics to describe metabolic clearance by specific enzymes (e.g., CYPs). frontiersin.orgIn vitro data from liver microsomes or recombinant enzymes (CLint). frontiersin.orgTo predict the impact of metabolic pathways on drug exposure and potential drug-gene interactions. scielo.brresearchgate.net

Metabolism and Metabolite Characterization of Hydroxychloroquine

Identification and Characterization of Major Metabolites

Bisdesethylchloroquine (BDCQ)

Bisdesethylchloroquine (BDCQ) is a secondary metabolite of hydroxychloroquine (B89500) (HCQ). researchgate.net It is formed through the further de-alkylation of the primary metabolites. researchgate.netnih.gov The metabolic pathway involves the initial conversion of HCQ to either desethylhydroxychloroquine (DHCQ) or desethylchloroquine (B194037) (DCQ), which are then subsequently metabolized to the common product, BDCQ. researchgate.net

In Vitro and In Vivo Metabolite Profiling in Non-Human Models

The metabolic profile of hydroxychloroquine has been investigated in various non-human models to understand its biotransformation. These studies are crucial for extrapolating metabolic pathways and potential drug-drug interactions to humans.

In Vitro Studies:

In vitro studies using liver microsomes from different animal species have been instrumental in identifying the metabolites of hydroxychloroquine and the enzymes responsible for their formation. For instance, a comparative analysis of HCQ metabolism in liver microsomes from mice, rats, dogs, and pigs indicated that the mono-oxidized metabolite M5 was predominantly produced in all these species. nih.gov In contrast, two other oxidative metabolites, M4 and M6, were uniquely generated in pig liver microsomes. nih.gov

Studies utilizing recombinant CYP enzymes have further elucidated the specific enzymes involved in HCQ metabolism. Research has shown that CYP3A4, CYP2D6, and CYP2C8 are the key enzymes involved in the formation of the primary metabolites, desethylchloroquine (DCQ) and desethylhydroxychloroquine (DHCQ), in varying degrees. abo.fi

Microbial biotransformation has also been employed as an in vitro model to mimic mammalian metabolism. For example, the fungus Cunninghamella echinulata var. elegans has been shown to biotransform HCQ into a main metabolite, providing a method to produce and study metabolites in a controlled environment. nih.gov

In Vivo Studies:

In vivo studies in animal models provide a more comprehensive understanding of the pharmacokinetics and metabolism of hydroxychloroquine in a whole-organism context. While detailed public data on recent in vivo metabolite profiling in a wide range of non-human models is somewhat limited in the immediate search results, historical and ongoing research in animal models underpins the foundational knowledge of HCQ's metabolic fate. Such studies are essential for determining the relevance of animal models for preclinical evaluation of HCQ. nih.govscilit.com

Species Differences in Hydroxychloroquine Metabolism

Significant species differences have been observed in the metabolism of hydroxychloroquine, which can impact the choice of animal models for preclinical studies.

A comparative study of HCQ metabolism in liver microsomes from humans, mice, rats, dogs, and pigs revealed distinct metabolic profiles. nih.gov While the mono-oxidized metabolite M5 was a common major metabolite in mouse, rat, dog, and pig liver microsomes, the metabolic pathways in human liver microsomes were found to be distinct. nih.gov In human liver microsomes, two metabolic pathways, each involving a two-step reaction, have been identified. nih.gov

Furthermore, the key cytochrome P450 enzymes involved in HCQ metabolism differ across species. In humans, CYP2D6, CYP2C8, CYP3A4, and CYP1A1 have been identified as the key enzymes. nih.gov This enzymatic profile is not identical in other species, highlighting the importance of selecting appropriate animal models for studying HCQ's in vivo behavior and potential drug interactions. nih.gov For example, the observation that certain oxidative metabolites (M4 and M6) were uniquely generated in pig liver microsomes underscores these inter-species variations. nih.gov

These differences in metabolic pathways and the enzymes involved are critical considerations for the accurate evaluation of hydroxychloroquine's efficacy and safety in preclinical research.

Role of Drug Transporters in Metabolite Disposition (e.g., MRP1, OATP1A2)

Drug transporters play a significant role in the disposition of hydroxychloroquine and its metabolites. These proteins are involved in the movement of drugs and their metabolites into and out of cells, affecting their absorption, distribution, and elimination.

OATP1A2 (Organic Anion Transporting Polypeptide 1A2): Hydroxychloroquine has been identified as an inhibitor of the transporter OATP1A2. nih.govnih.govresearchgate.net In vitro studies have shown that it competitively inhibits the uptake of OATP1A2 substrates. nih.gov This interaction is of particular interest as it has been postulated that the inhibition of OATP1A2-mediated transport in the retina might contribute to the retinal toxicity associated with long-term hydroxychloroquine therapy. nih.gov

The interaction of hydroxychloroquine with these and other drug transporters is an important area of research for understanding its pharmacokinetic variability and potential for drug-drug interactions.

Structure Activity Relationship Sar Studies of Hydroxychloroquine

Influence of the 4-Aminoquinoline (B48711) Core Structure on Biological Activities

The 4-aminoquinoline core is the fundamental scaffold of Hydroxychloroquine (B89500) and is essential for its biological activity. This bicyclic aromatic system is a common feature in several antimalarial drugs and is known to intercalate with DNA, a mechanism central to its effect on the malaria parasite. Modifications to this core structure have been extensively studied to understand its role in the drug's various therapeutic effects.

The quinoline (B57606) ring system is critical for the accumulation of the drug in the acidic lysosomes of cells. The basic side chain becomes protonated in these acidic compartments, trapping the drug inside and leading to an increase in lysosomal pH. This disruption of lysosomal function is thought to be a key mechanism behind its anti-inflammatory and immunomodulatory effects.

Research into the SAR of the 4-aminoquinoline scaffold has revealed several key points:

The Chlorine Atom at Position 7: The presence of a chlorine atom at the 7-position of the quinoline ring is a critical determinant of antimalarial activity. Removing or relocating this halogen atom significantly diminishes the drug's effectiveness against Plasmodium falciparum. It is believed that the electron-withdrawing nature of the chlorine atom influences the pKa of the quinoline nitrogen atoms, which is crucial for the drug's accumulation in the parasite's food vacuole.

The 4-Amino Linkage: The amino group at the 4-position serves as a crucial linker connecting the quinoline core to the aliphatic side chain. The nature of this linkage is vital for maintaining the correct orientation of the side chain for biological activity.

The Side Chain: The length and composition of the N-alkyl side chain attached to the 4-amino group significantly impact the drug's properties, including its efficacy and pharmacokinetic profile. The hydroxyl group on the side chain of Hydroxychloroquine, which distinguishes it from Chloroquine (B1663885), is believed to reduce its toxicity.

Table 1: Influence of 4-Aminoquinoline Core Modifications on Activity

Modification Effect on Biological Activity Reference
Removal/Relocation of 7-Chloro group Significant reduction in antimalarial activity
Alteration of the 4-Amino Linker Loss of optimal orientation and reduced efficacy
Modification of the N-alkyl side chain Changes in efficacy, toxicity, and pharmacokinetics

Stereochemical Influence on Molecular Interactions and Biological Effects

Hydroxychloroquine is a chiral molecule, possessing a stereocenter in its aliphatic side chain at the carbon atom bearing the hydroxyl group. This results in two enantiomers: (R)-Hydroxychloroquine and (S)-Hydroxychloroquine. Commercially available Hydroxychloroquine is administered as a racemic mixture, meaning it contains equal amounts of both enantiomers.

The stereochemistry of a drug can have profound implications for its pharmacological and toxicological properties, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of Hydroxychloroquine can exhibit different behaviors in the body.

Studies have shown that the enantiomers of Hydroxychloroquine are not pharmacokinetically equivalent.

Pharmacokinetic Differences: Research has indicated that (S)-Hydroxychloroquine is eliminated more slowly than (R)-Hydroxychloroquine. This leads to a higher plasma concentration of the (S)-enantiomer over time.

Metabolic Differences: The metabolism of the two enantiomers also differs. The formation of the primary metabolites, desethylchloroquine (B194037) and didesethylchloroquine, can be stereoselective.

Biological Activity: While both enantiomers are considered active, there is evidence to suggest that they may have different potencies and effects. For instance, some studies have explored whether one enantiomer might be more responsible for the therapeutic effects while the other contributes more to adverse effects, although this remains an area of active investigation. The differential binding of enantiomers to proteins and other biological targets can lead to variations in their immunomodulatory and anti-inflammatory activities.

Table 2: Stereochemical Properties of Hydroxychloroquine Enantiomers

Property (R)-Hydroxychloroquine (S)-Hydroxychloroquine Reference
Plasma Elimination Rate Faster Slower
Resulting Plasma Concentration Lower Higher
Biological Potency Active Active, with potential for different potency

Structure-Activity Relationships of Hydroxychloroquine Metabolites

SAR studies of these metabolites are important for understanding the long-term effects of Hydroxychloroquine therapy.

Bis(desethyl)chloroquine and Desethylchloroquine: These are also formed through the N-dealkylation of the side chain. While they are generally considered to have less activity than Hydroxychloroquine and DHCQ, they still contribute to the drug's pharmacokinetic profile and can accumulate in tissues.

The continued presence and activity of these metabolites are a key reason for the long half-life of Hydroxychloroquine and the time it takes to reach a steady state in the body. The structural similarity of the active metabolites to the parent drug, particularly the retention of the 4-aminoquinoline core, is central to their continued biological function.

Computational Chemistry Approaches to SAR

In recent years, computational chemistry and molecular modeling have become invaluable tools for elucidating the SAR of Hydroxychloroquine. These in silico methods allow researchers to predict how the molecule interacts with its biological targets at an atomic level, providing insights that can guide the design of new drugs.

Key computational approaches used in the study of Hydroxychloroquine include:

Molecular Docking: This technique predicts the preferred orientation of a drug when bound to a receptor or enzyme. Docking studies have been used to model the interaction of Hydroxychloroquine and its analogues with various biological targets, such as Toll-like receptors (TLRs) and the angiotensin-converting enzyme 2 (ACE2) receptor. These studies help to identify the key amino acid residues involved in binding and the specific parts of the Hydroxychloroquine molecule that are most important for this interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of Hydroxychloroquine analogues with known activities, QSAR models can be developed to predict the activity of new, untested compounds. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a drug and its target over time. This can reveal important information about the stability of the drug-receptor complex and the conformational changes that occur upon binding.

These computational methods have been instrumental in exploring the mechanism of action of Hydroxychloroquine and in the rational design of new derivatives with potentially improved efficacy or a better safety profile. They allow for a detailed examination of the forces driving the molecular interactions, such as hydrogen bonding and electrostatic interactions, which are governed by the drug's structure.

Analytical Methodologies for Hydroxychloroquine Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of hydroxychloroquine (B89500) and its metabolites. researchgate.net These methods are particularly valuable for analyzing complex mixtures, such as whole blood, plasma, and urine. benthamdirect.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of hydroxychloroquine. researchgate.netnih.gov Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov Detection is often accomplished using a UV detector, with wavelengths around 343 nm being typical for hydroxychloroquine analysis. nih.govresearchgate.net

Key parameters in HPLC method development for hydroxychloroquine include the choice of column, mobile phase composition, and flow rate. For instance, a C18 column is frequently employed for separation. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol (B129727). nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation. nih.gov Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness. nih.gov

ParameterCondition/ValueReference
ColumnOctadecyl silane (B1218182) (C18) nih.gov
Mobile PhaseWater and a 50:50 (v/v) mixture of acetonitrile and methanol in a 75:25 (v/v) ratio, with sodium 1-pentanesulfonate and phosphoric acid (pH 3.0) nih.gov
Flow Rate2.0 ml/min nih.gov
DetectionUV at 343 nm nih.gov
Linearity Range0.1-20.0 µg/ml nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (typically less than 2 µm). UHPLC methods have been successfully developed for the determination of hydroxychloroquine and its metabolites in biological fluids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices at very low concentrations. nih.govresearchgate.net

In LC-MS/MS analysis of hydroxychloroquine, a simple protein precipitation step is often sufficient for sample preparation. nih.govdoaj.org The chromatographic separation is typically achieved using a reversed-phase column with a gradient elution. nih.govdoaj.org The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov This technique allows for the simultaneous quantification of hydroxychloroquine and its major metabolites, such as desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bidesethylchloroquine (BDCQ). nih.govescholarship.org

ParameterCondition/ValueReference
Sample PreparationProtein precipitation nih.govdoaj.org
Chromatographic ColumnReversed-phase (e.g., Thermo Aquasil C18, ZORBAX SB-C8) nih.govdoaj.org
Mobile PhaseGradient elution with 0.2% formic acid and 0.1% formic acid in methanol nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Linearity Range (HCQ)1–2000 ng/mL nih.gov

Spectroscopic Techniques

Spectroscopic methods offer a simpler and more rapid alternative to chromatographic techniques for the quantification of hydroxychloroquine, particularly in pharmaceutical formulations. researchgate.net

UV Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of hydroxychloroquine sulfate (B86663) in bulk and pharmaceutical dosage forms. researchgate.netresearchgate.netijpsr.com The method is based on the measurement of the absorbance of a solution containing the analyte at a specific wavelength. For hydroxychloroquine, the maximum absorption (λmax) is typically observed around 343 nm in an acidic medium such as 0.1N HCl. researchgate.net

The method is validated for linearity, accuracy, and precision. researchgate.netamazonaws.com A linear relationship between absorbance and concentration is generally observed in the range of 1–20 μg/mL. researchgate.net The simplicity and speed of UV spectrophotometry make it a suitable technique for routine quality control analysis. researchgate.netamazonaws.com

ParameterCondition/ValueReference
Solvent0.1N HCl researchgate.net
λmax343 nm researchgate.net
Linearity Range1–20 μg/mL researchgate.net
Correlation Coefficient (r²)0.9992 researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for the determination of hydroxychloroquine. nih.govnih.gov The method is based on the principle that the molecule absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength. nih.gov For hydroxychloroquine, excitation is typically around 256 nm, with maximum emission observed at approximately 375 nm in ethanol (B145695). nih.gov

Synchronous fluorescence spectroscopy (SFS) is a variation of the technique that can enhance selectivity, especially when analyzing mixtures. nih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. This approach can help to resolve overlapping spectral bands. nih.gov The high sensitivity of fluorescence spectroscopy allows for detection limits in the nanogram per milliliter (ng/mL) range. nih.gov

ParameterCondition/ValueReference
SolventEthanol nih.gov
Excitation Wavelength (λex)256 nm nih.gov
Emission Wavelength (λem)375 nm nih.gov
Linearity Range10.0–120.0 ng/mL nih.gov
Limit of Detection (LOD)1.52 ng/mL nih.gov
Limit of Quantitation (LOQ)4.62 ng/mL nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used for the structural elucidation and purity assessment of hydroxychloroquine. It provides detailed information about the molecular structure of the compound in solution. acs.org ¹H NMR, in particular, is utilized to identify the chemical environment of hydrogen atoms within the molecule, serving as a fingerprint for the compound.

In the context of impurity profiling, NMR plays a critical role. researchgate.net Techniques such as Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) have been employed to identify and characterize unknown impurities in bulk hydroxychloroquine sulfate. nih.gov This method allows for the separation of impurities from the parent compound via liquid chromatography, followed by their isolation and structural analysis using NMR. researchgate.netnih.gov This combination is invaluable for confirming the structures of process-related impurities and degradation products that may not be identifiable by mass spectrometry alone. researchgate.net Studies have successfully used this approach to characterize several previously unreported impurities in HCQ drug products. nih.gov

The analysis of ¹H NMR spectra before and after pharmaceutical processing, such as tableting, can also be used to confirm the stability of the HCQ molecule throughout the manufacturing process. researchgate.net

Electrochemical Methods (e.g., Square-Wave Voltammetry)

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of hydroxychloroquine. nih.govresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of HCQ at an electrode surface. nih.gov Various voltammetric methods, including cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry, have been developed for its quantification in pharmaceutical formulations and biological samples. nih.govbenthamdirect.com

The electrochemical behavior of HCQ is typically studied using electrodes like glassy carbon electrodes. nih.gov The process often involves an irreversible oxidation reaction. nih.gov To enhance sensitivity and selectivity, modified electrodes are frequently used. For instance, a sodium dodecyl sulphate modified carbon nanotube paste electrode (SDSMCNTPE) has been shown to have an excellent electrocatalytic effect on the oxidation of HCQ, allowing for a linear detection range and a low limit of detection. nih.gov Another approach utilized a cathodically pretreated boron-doped diamond electrode for analysis via square-wave voltammetry. benthamdirect.com

Differential pulse voltammetry has been successfully applied to determine HCQ in pharmaceutical tablets, demonstrating sufficient accuracy and precision for routine laboratory use. nih.govresearchgate.net These electrochemical methods are advantageous due to their high sensitivity, rapid analysis time, and suitability for detecting low levels of the drug. researchgate.netresearchgate.net

Table 1: Comparison of Selected Electrochemical Methods for Hydroxychloroquine Determination

MethodElectrode UsedLinear RangeLimit of Detection (LOD)Reference
Cyclic Voltammetry (CV)Sodium Dodecyl Sulphate Modified Carbon Nanotube Paste Electrode (SDSMCNTPE)10–40 µM0.85 µM nih.gov
Differential Pulse VoltammetryGlassy Carbon ElectrodeNot Specified11.2 µg/mL nih.gov
Adsorptive Stripping Differential Impact VoltammetryMulti-Walled Carbon Nanotubes/Carbon Paste Electrode (MWCNTs/CPE)5.7 x 10⁻⁸ M to 1 x 10⁻⁴ M6.0 nM tandfonline.com
Differential Pulse VoltammetryReduced Graphene Oxide-Carbon Paste Electrode (rGO-CPE)1.0x10⁻⁷ to 1.0x10⁻⁴ M6.29x10⁻⁸ M researchgate.net

Methods for Simultaneous Quantification of Hydroxychloroquine and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the simultaneous quantification of hydroxychloroquine and its primary metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ). benthamdirect.comnih.gov These metabolites are found in significant levels in biological matrices like blood and plasma. benthamdirect.com The high sensitivity and selectivity of LC-MS/MS make it ideal for accurately measuring the concentrations of the parent drug and its metabolites, even when present at low levels. nih.govnih.gov

Researchers have developed and validated various LC-MS/MS methods for this purpose. nih.govdoaj.org These methods typically involve a simple sample pretreatment step, such as protein precipitation, followed by chromatographic separation on a reversed-phase column. nih.govnih.govdoaj.org Gradient elution is often used to achieve optimal separation of all analytes within a short run time. nih.govdoaj.org Detection is performed using an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov

These methods have been validated according to regulatory guidelines and have demonstrated good linearity, precision, and accuracy over a specified concentration range. nih.govc19early.org For example, one method established a linear range of 1-2000 ng/mL for HCQ and its metabolites in mouse blood and tissues. nih.govc19early.org

Application in Pharmacokinetic Studies (Pre-clinical Samples)

The validated LC-MS/MS methods for the simultaneous quantification of HCQ and its metabolites are directly applicable to preclinical pharmacokinetic studies in animal models such as mice and rats. nih.govdoaj.org The lack of sensitive and reproducible analytical methods for HCQ quantitation in small animals has historically been a challenge. nih.govnih.gov Modern methods that require only small sample volumes are particularly suited for these studies. nih.govc19early.org

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. By analyzing blood and tissue samples at various time points after drug administration, researchers can determine key pharmacokinetic parameters. nih.govdoaj.org For instance, a study in BALB/c mice successfully used a validated LC-MS/MS method to determine the concentration of HCQ and its metabolites in both blood and various tissues following intravenous administration. nih.gov Another study in rats reported the pharmacokinetic parameters, including an average half-life of 21.14 ± 10.31 hours for HCQ, with its metabolites showing longer half-lives of approximately 100 hours. doaj.org This data is critical for informing the design of further clinical investigations. nih.gov

Table 2: Overview of LC-MS/MS Methods for Pharmacokinetic Studies

Analyte(s)MatrixAnimal ModelChromatographic ColumnKey FindingReference
HCQ, DHCQ, DCQ, BDCQMouse Blood and TissuesBALB/c MiceThermo Aquasil C18Method successfully applied for quantitative analysis after a 5 mg/kg intravenous dose. nih.govnih.gov
HCQ and three metabolitesRat BloodRatZORBAX SB-C8Determined an average half-life of 21.14 ± 10.31 h for HCQ in rats. doaj.org

Method Development for Impurity Profiling

Ensuring the purity of active pharmaceutical ingredients (APIs) like hydroxychloroquine is critical. Method development for impurity profiling focuses on detecting, identifying, and quantifying impurities that may be present in the bulk drug substance. nih.gov These impurities can originate from the manufacturing process or from degradation of the drug product. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole/time-of-flight (Q/TOF) mass spectrometry, is a cornerstone technique for this purpose. nih.gov These methods allow for the separation and sensitive detection of impurities. The accurate mass data obtained from TOF-MS helps in determining the elemental composition of unknown impurities. researchgate.netnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, which reveal the fragmentation patterns of the impurity molecules. nih.gov

In one study, a UHPLC-Q/TOF/MS/MS method was developed to analyze HCQ and six unknown impurities. nih.gov The structures of these impurities were further confirmed using semi-preparative liquid chromatography for isolation, followed by LC-SPE-NMR analysis. nih.gov Another study used LC/ion trap/MS and LC/TOF/MS to identify and characterize previously unreported process-related impurities in HCQ, with subsequent structural confirmation by NMR. researchgate.net Such comprehensive profiling is essential for controlling the quality and safety of hydroxychloroquine drug products. fda.gov

Computational Chemistry and in Silico Modeling of Hydroxychloroquine

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For hydroxychloroquine (B89500), docking simulations have been extensively used to explore its binding affinity and interaction patterns with various biological targets.

One of the primary targets investigated is the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov Docking studies have shown that HCQ can bind to a groove on the surface of the Mpro, with binding energies estimated around -5.4 kcal/mol. nih.gov The interactions are primarily non-covalent, involving the catalytic dyad (His41 and Cys145) of the enzyme. nih.gov Specifically, the simulations revealed that His41 can form a parallel displaced π-π interaction with one of the aromatic rings of HCQ, while Cys145 can exhibit an S-H---π interaction with the other aromatic ring. nih.gov

Other studies have explored the binding of HCQ to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which the SARS-CoV-2 virus uses for cell entry. nih.gov In some docking poses, HCQ is located near the active site cavity of ACE2, with docking scores as favorable as -10.059 kcal/mol. nih.gov These computational results suggest that HCQ might interfere with the binding of the viral spike protein to the ACE2 receptor. nih.gov

Furthermore, molecular docking has been employed to compare the binding of HCQ and its analogs to potential targets. For instance, modified HCQ derivatives have been designed and docked into the Mpro binding cavity, with some showing higher binding energies than the parent molecule, suggesting potentially improved inhibitory activity. nih.govnih.gov

Table 1: Molecular Docking Results of Hydroxychloroquine with Various Targets
Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
SARS-CoV-2 Main Protease (Mpro/3CLpro)~ -5.4 to -6.9His41, Cys145, His163, Glu166
Angiotensin-Converting Enzyme 2 (ACE2)Up to -10.059Gln102, Tyr196, Glu398
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)Data not uniformly reported-
α1D-adrenergic receptor (α1D-AR)Data not uniformly reported-

Molecular Dynamics (MD) Simulations for Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-macromolecule complexes over time, offering insights that static docking models cannot. For hydroxychloroquine, MD simulations have been crucial in assessing the stability of its binding to various targets and characterizing the nature of the interactions.

Extensive MD simulations, some extending up to one microsecond, have been performed on the HCQ-Mpro complex. tandfonline.comtandfonline.com These simulations have revealed that while HCQ initially binds within the catalytic pocket of Mpro, its stability can fluctuate over time. tandfonline.com Some studies suggest that after an initial stable period, the interactions may weaken, with a loss of pre-formed hydrogen bonds, indicating an unsteady binding. tandfonline.com This highlights the importance of longer simulation times to accurately assess binding stability. tandfonline.com

MD simulations have also been used to study the interaction of HCQ with the ACE2 receptor. nih.gov These simulations have shown that hydrogen bonds formed between HCQ and key residues like Gln102, Tyr196, and Glu398 can be stably maintained throughout the simulation, supporting the hypothesis that HCQ could interfere with the binding of the viral spike protein. nih.gov

Furthermore, MD simulations have been instrumental in studying the role of water molecules in the binding pocket. nih.gov In the Mpro active site, specific water molecules play a critical role. MD studies have explored how HCQ and its analogs can displace these water molecules, which can be a strategy for inactivating the enzyme. nih.gov

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the intrinsic electronic and structural properties of hydroxychloroquine. researchgate.net These studies provide fundamental information that is crucial for understanding its reactivity and interactions at a molecular level. DFT calculations are often performed at levels like B3LYP/6-31G(d,p) to obtain optimized molecular structures, vibrational spectra, and electronic properties.

DFT methods are used to determine the most stable three-dimensional structure of the HCQ molecule. uomustansiriyah.edu.iqresearchgate.net This involves optimizing the geometry to find the lowest energy conformation. The presence of the terminal hydroxyl group in HCQ, which distinguishes it from chloroquine (B1663885), significantly influences its conformation and properties. nih.gov Conformational analysis has shown that HCQ can adopt a range of conformations, with the extended form being one of the most stable. nih.gov The addition of the hydroxyl group leads to slight modifications in the geometric parameters of the molecule compared to chloroquine.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. uomustansiriyah.edu.iq The MEP map illustrates the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. For hydroxychloroquine, MEP maps show that the most negative electrostatic potential is located around the nitrogen atoms of the quinoline (B57606) ring and the tertiary amine in the side chain, as well as the oxygen of the hydroxyl group. uomustansiriyah.edu.iq These regions are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential, often found around the hydrogen atoms, indicate sites for nucleophilic attack. uomustansiriyah.edu.iq This information is critical for understanding how HCQ interacts with biological macromolecules. chemrxiv.org

Table 2: Quantum Chemical Parameters of Hydroxychloroquine (HCQ) Calculated using DFT/B3LYP 6-31G(d,p)
ParameterCalculated Value for HCQ
EHOMO (eV)-6.19
ELUMO (eV)-0.99
Energy Gap (ΔE) (eV)5.20
Electronegativity (χ) (eV)3.59
Hardness (η) (eV)2.60
Softness (σ) (eV-1)0.19

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a drug candidate early in the development process. For hydroxychloroquine, these predictions provide insights into its behavior in the body. Various software and web servers, such as SwissADME and admetSAR, are used for these predictions. researchgate.net

Predictions for HCQ generally suggest good oral bioavailability, consistent with its administration as an oral medication. researchgate.netdergipark.org.tr It is predicted to have high gastrointestinal absorption. researchgate.net The drug-like properties of HCQ are generally in agreement with Lipinski's rule of five. nih.gov However, some predictions may show violations, which is not uncommon for existing drugs.

The distribution of HCQ is predicted to be extensive, which aligns with its large volume of distribution observed in clinical studies. mdpi.com Metabolism is a key aspect of HCQ's pharmacokinetics, and in silico tools can help predict the involvement of various cytochrome P450 enzymes. These predictions are valuable for anticipating potential drug-drug interactions. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational method that simulates the ADME of a drug in the body based on physiological and drug-specific parameters. mdpi.com PBPK models for hydroxychloroquine have been developed to predict its pharmacokinetic profile in various populations and under different conditions. mdpi.comfrontiersin.org

These models integrate data on the drug's physicochemical properties, in vitro metabolism, and transporter data with physiological information of virtual populations. nih.gov PBPK modeling for HCQ has been used to:

Predict its concentration-time profiles in plasma and various tissues. mdpi.com

Investigate the impact of factors like age, pregnancy, and organ impairment (renal or hepatic) on its pharmacokinetics. mdpi.comnih.gov

Simulate the effects of drug-drug interactions. nih.gov

For instance, PBPK models have been employed to suggest that dose adjustments for HCQ may be necessary for specific populations, such as children, the elderly, and pregnant women, to achieve the desired therapeutic exposure while minimizing potential toxicity. nih.govfrontiersin.org These models are dynamic and can be updated as new experimental data becomes available, making them a powerful tool in both drug development and clinical use. frontiersin.org

Model Development and Validation in Pre-clinical Species

Physiologically-based pharmacokinetic (PBPK) modeling is a key in silico method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.comnih.gov The development of a robust PBPK model for hydroxychloroquine begins with gathering essential physicochemical and in vitro data. This includes parameters such as molecular weight, lipophilicity (log P), the fraction of unbound drug in plasma (fu), and the blood-to-plasma partition ratio (B/P). mdpi.com

Initial model development often occurs in pre-clinical species, such as rats and monkeys, before being scaled to humans. nih.gov For instance, a PBPK model for HCQ was first developed and validated in mice, incorporating key features like melanin (B1238610) binding to investigate potential retinal toxicity and lysosomal uptake kinetics. nih.gov This model was then adapted for human simulations through allometric scaling and the modification of species-specific parameters. nih.gov

Model Validation: Validation is a critical step to ensure the predictive accuracy of the PBPK model. This is typically achieved by comparing the model's predictions with observed in vivo pharmacokinetic data from pre-clinical studies. The model's performance is evaluated by how well it reproduces key PK parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC). A model is generally considered validated if the predicted values are within a predefined boundary, often a 2-fold error, of the observed values. nih.govresearchgate.netscielo.brresearchgate.net

For example, one updated HCQ PBPK model was validated using data from 11 published clinical studies, with 13 out of 13 of the model-predicted AUC and Cmax ratios over observed values falling within the 2-fold boundary. nih.gov Similarly, PBPK models for the individual enantiomers of HCQ, R- and S-HCQ, were verified by comparing predicted PK parameters with observed ones, with the mean error falling within the acceptable 0.5-2 fold range. researchgate.netscielo.br

Table 1: Input Parameters for a Hydroxychloroquine PBPK Model
ParameterValueSource/Method
Molecular Weight335.87 g/molDrugBank
log P3.8ADMET Predictor
B/P Ratio7.2Fitted to clinical curve
Fraction Unbound (fu)0.45Pubmed
Human Jejunum Effective Permeability (Peff)3.68 x 10⁻⁶ cm/sCaco-2 cell monolayer study
Primary Metabolic EnzymesCYP2C8, CYP2D6, CYP3A4In silico prediction & in vitro studies

This table presents a selection of input parameters used in the development of a physiologically based pharmacokinetic (PBPK) model for hydroxychloroquine, as derived from various sources including databases, predictive software, and in vitro experiments. mdpi.comnih.gov

Animal studies provide crucial data for model refinement. For example, tissue distribution studies in cynomolgus monkeys were used to determine the lung/plasma partition ratio, which then informed a permeability-limited lung model for humans. nih.gov Studies in rats have also been used to characterize tissue distribution, with the highest concentrations of HCQ found in the lung, kidney, liver, and spleen. nih.govnih.gov One study in rats comparing oral and intratracheal administration found that direct lung delivery resulted in significantly higher lung tissue concentrations. researchgate.netmedrxiv.org

Simulation of Tissue Exposure and Lysosomal Concentrations

A key characteristic of hydroxychloroquine is its nature as a weak base, which leads to its accumulation in acidic cellular compartments, particularly lysosomes. scielo.brnih.govnih.gov This phenomenon, known as lysosomal trapping, is a critical factor in the drug's distribution and mechanism of action. scielo.brresearchgate.netnih.gov PBPK models for HCQ are specifically designed to account for this sequestration. nih.gov

Modeling Tissue Distribution: PBPK models simulate the distribution of HCQ into various tissues. Due to its extensive sequestration, HCQ exhibits a very large volume of distribution. nih.gov Simulations have shown that HCQ concentrates highly in tissues like the lungs, liver, kidney, and spleen. nih.govnih.gov For example, simulated tissue trough concentrations of HCQ were highest in the lung compared to the liver, kidney, and heart. frontiersin.org

Mechanistic lung models have been employed to demonstrate that the accumulation of HCQ in the lungs is sensitive to changes in lung pH. nih.gov A simulated reduction in lung pH from 6.7 to 6.0 resulted in a 4-fold increase in lung exposure to HCQ. nih.gov These simulations are vital for understanding how disease states that alter tissue pH, such as respiratory diseases, can impact drug disposition. nih.gov

Modeling Lysosomal Accumulation: The high concentration of HCQ in lysosomes is due to an "ion trap" mechanism. nih.gov As a weak base, the neutral form of HCQ can diffuse across the lysosomal membrane. Once inside the acidic environment of the lysosome (pH 4.5-5.0), the drug becomes protonated (ionized). nih.govnih.gov This charged form is less able to diffuse back across the membrane, effectively trapping it within the organelle. nih.gov

In silico models have been developed to simulate this process. These models consist of compartments representing the extracellular medium, cytosol, and lysosomes. nih.gov They account for the diffusion of neutral and ionic forms of the drug across membranes, protonation, and pH dynamics. nih.govresearchgate.net Simulations predict that HCQ can accumulate in lysosomes at concentrations up to 50,000-fold higher than in the cytosol. scielo.br

Table 2: Predicted Lysosomal Trapping of Quinolines
CompoundPredicted Lysosomal Trapping (%)
Chloroquine88.6
Hydroxychloroquine85.4
Amodiaquine74.7
Quinacrine88.6

This table shows the predicted percentage of lysosomal trapping for several quinoline drugs in Caco-2 cells, as estimated by Membrane Plus™ software. The simulation used a cytosol pH of 7.22 and a lysosome pH of 4.0. researchgate.net

Q & A

How to select appropriate analytical methods for quantifying hydroxychloroquine in biological samples?

Basic Research Question
Researchers must evaluate factors such as sensitivity, specificity, and matrix effects when choosing analytical methods. Spectrophotometry (UV/IR) is cost-effective for bulk analysis but may lack selectivity in complex biological matrices . Electrochemical methods, like nanostructure-modified electrodes, offer higher sensitivity and selectivity, particularly for low-concentration samples. For example, self-assembled monolayer electrodes can distinguish hydroxychloroquine from interferents like uric acid via optimized potential windows . Method validation should include calibration curves, recovery studies, and cross-validation with LC-MS/MS.

What are the key considerations when designing electrochemical sensors for hydroxychloroquine detection in the presence of interferents?

Advanced Research Question
Electrode modification using nanomaterials (e.g., carbon nanotubes) enhances electron transfer kinetics and reduces fouling. Multivariate data analysis (e.g., factorial design) optimizes parameters like pH, modifier concentration, and deposition time to minimize interference . Selectivity can be improved by integrating molecularly imprinted polymers (MIPs) or exploiting redox potential differences between analytes. For instance, differential pulse voltammetry isolates hydroxychloroquine signals from uric acid by leveraging distinct oxidation peaks .

What methodological standards ensure reproducibility in hydroxychloroquine clinical trials?

Basic Research Question
Adherence to standardized data extraction forms (e.g., capturing dosage, timing, and outcomes) and blinding protocols minimizes bias . Case report forms (CRFs) should follow ISO 8601 date formats, avoid data gaps (using ND/NK labels), and prohibit unauthorized modifications . The RECOVERY trial exemplifies rigor with pre-specified subgroups, transparent randomization, and primary endpoints like 28-day mortality .

How can researchers address conflicting results between observational studies and RCTs on hydroxychloroquine efficacy?

Advanced Research Question
Conflicting outcomes often arise from timing of administration (early vs. late disease stages) and population heterogeneity (comorbidities, age). Meta-analyses should stratify by these variables and assess risk of bias using tools like Cochrane’s RoB2 . For example, observational studies reporting reduced mortality in outpatients may conflate confounding factors (e.g., concurrent antibiotics), whereas RCTs like RECOVERY found no benefit in hospitalized patients . Sensitivity analyses and trial sequential analysis (TSA) can quantify robustness of findings.

What are best practices for conducting systematic reviews on hydroxychloroquine’s therapeutic effects?

Basic Research Question
Follow PRISMA guidelines and register protocols (e.g., PROSPERO) to avoid duplication. Two independent reviewers should extract data using piloted forms, resolving discrepancies via consensus . Risk of bias assessment (e.g., Newcastle-Ottawa Scale for observational studies) and GRADE criteria for evidence certainty are critical . Exclude studies with unverified dosing or incomplete outcome reporting to reduce heterogeneity .

What experimental approaches study pharmacokinetic differences between hydroxychloroquine isomers?

Advanced Research Question
Chiral separation techniques (e.g., HPLC with chiral columns) isolate (R)- and (S)-isomers. Pharmacodynamic comparisons require in vitro models (e.g., liver homogenates) to assess isomer-specific effects, such as (R)-hydroxychloroquine’s inhibition of insulin degradation . Isotope-labeled analogs and mass spectrometry track metabolic pathways, while molecular docking simulations predict receptor-binding affinities.

How should researchers handle missing data in hydroxychloroquine clinical studies?

Basic Research Question
Predefine handling protocols (e.g., multiple imputation vs. complete-case analysis) in statistical analysis plans. For CRFs, use "ND" (not done) or "NK" (not known) to flag missing entries, avoiding data manipulation . Sensitivity analyses (e.g., worst-case scenarios) assess robustness. Studies with >20% missing primary outcome data risk exclusion from meta-analyses .

What statistical methods optimize electrode modification parameters in electrochemical analysis?

Advanced Research Question
Response surface methodology (RSM) and central composite design (CCD) model interactions between variables (e.g., pH, modifier concentration). Partial least squares (PLS) regression correlates electrochemical responses with structural properties of modifiers . Machine learning algorithms (e.g., random forests) predict optimal conditions for signal-to-noise ratios, validated through cross-experimental replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.